2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
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Overview
Description
2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of pyrrole, thiazole, and triazole rings, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling. Common reagents used in these reactions include halogenated precursors, amines, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, strong acids or bases, and various catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide shares similarities with other heterocyclic compounds containing pyrrole, thiazole, and triazole rings.
Examples: Compounds like 2-(1H-pyrrol-1-yl)-1,3-thiazole and N-(4-(1H-1,2,4-triazol-1-ylmethyl)phenyl)acetamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of ring systems and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H16N6OS |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H16N6OS/c25-17(9-16-11-26-18(22-16)23-7-1-2-8-23)21-15-5-3-14(4-6-15)10-24-13-19-12-20-24/h1-8,11-13H,9-10H2,(H,21,25) |
InChI Key |
ONYGZEWCFJRYLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
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